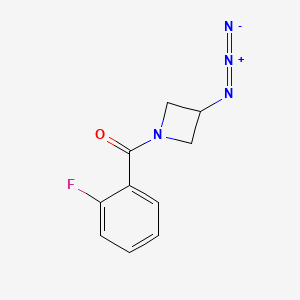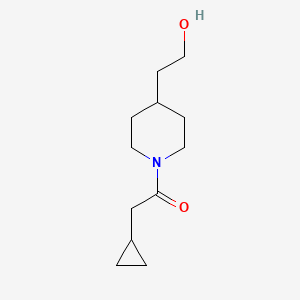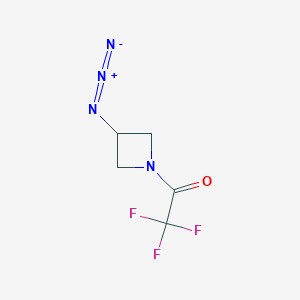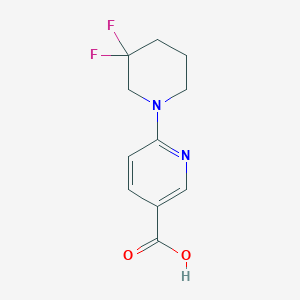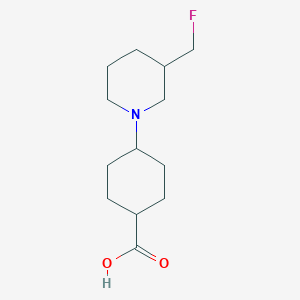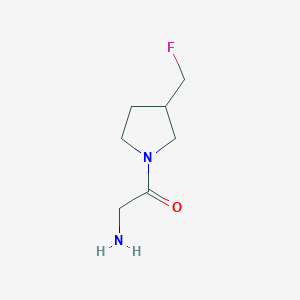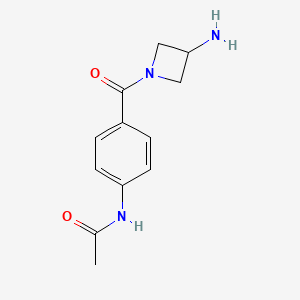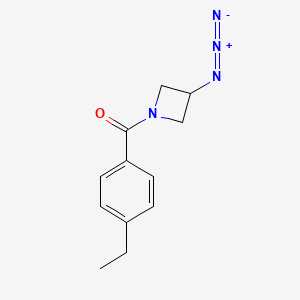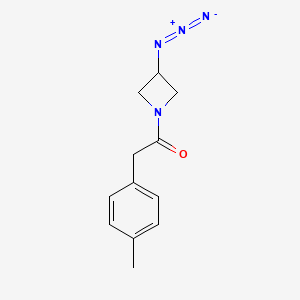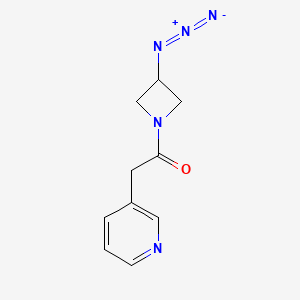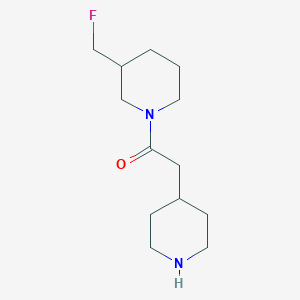
1-(3-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
説明
1-(3-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H23FN2O and its molecular weight is 242.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The compound has been synthesized using various chemical approaches, demonstrating its structural and thermal stability. For example, Govindhan et al. (2017) synthesized a compound structurally similar to 1-(3-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one and characterized it using IR, NMR, and MS studies. The compound's thermal stability was analyzed using TGA and DSC techniques, and its crystal structure was confirmed by single crystal XRD analysis. The study also explored the compound's cytotoxicity and its potential pharmacokinetic nature through binding analysis with human serum albumin (Govindhan et al., 2017).
Corrosion Inhibition
Piperidine derivatives have been studied for their corrosion inhibition properties. Kaya et al. (2016) investigated three piperidine derivatives for their adsorption and corrosion inhibition properties on the corrosion of iron. The study involved quantum chemical calculations and molecular dynamics simulations to understand the binding behaviors of these derivatives on iron surfaces and to rank their effectiveness. The results were consistent with experimental data, demonstrating the potential of these compounds in corrosion inhibition (Kaya et al., 2016).
Antibacterial Activity
Compounds related to this compound have been explored for their antibacterial properties. Merugu et al. (2010) synthesized a compound that underwent various chemical reactions under microwave irradiation. The synthesized compounds were then screened for their antibacterial activity, suggesting the potential of these piperidine-containing compounds in antibacterial applications (Merugu et al., 2010).
Crystal Structure and Interactions
Understanding the crystal structure and molecular interactions of compounds is crucial for their application in various scientific fields. For instance, Ge et al. (2012) detailed the crystal structure of a molecular salt related to the compound , highlighting the conformations of the piperidine ring and the intermolecular hydrogen bonds that contribute to the three-dimensional network in the crystal (Ge et al., 2012).
Synthesis of Related Substances and Quality Control
The synthesis of related substances is significant for quality control and the development of new drugs. Jiangxi (2014) performed the synthesis of six related substances to facilitate the quality control of iloperidone, a medication used to treat certain mental/mood disorders. This study provides insight into the complex synthesis processes and structural confirmation of related compounds (Jiangxi, 2014).
特性
IUPAC Name |
1-[3-(fluoromethyl)piperidin-1-yl]-2-piperidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O/c14-9-12-2-1-7-16(10-12)13(17)8-11-3-5-15-6-4-11/h11-12,15H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVARNBGHHWLAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2CCNCC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


